5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride - 2094312-75-9

5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

Catalog Number: EVT-3387551
CAS Number: 2094312-75-9
Molecular Formula: C10H17Cl2N3
Molecular Weight: 250.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Amide bond formation: The primary amine group of the piperidine ring can react with carboxylic acids or their activated derivatives to form amide bonds. This reaction is commonly employed in medicinal chemistry to link 5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride to other pharmacophores, creating more complex molecules with potential biological activity [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ].
  • Suzuki coupling: The pyridine ring, particularly if further functionalized with a halogen atom, can undergo palladium-catalyzed cross-coupling reactions like the Suzuki reaction. This enables the attachment of various aryl or heteroaryl groups, diversifying the chemical space and potentially influencing the biological activity of the final compounds [ [], [] ].
  • Alkylation: The secondary amine within the piperidine ring can be further alkylated to introduce additional substituents. This reaction can modulate the physicochemical properties and potentially the biological activity of the molecule [ [], [] ].
  • Kinase inhibition: Several studies employ 5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride in the synthesis of kinase inhibitors targeting kinases like PI3K, mTOR, AKT, GRK2/5, and ALK [ [], [], [], [], [], [], [], [] ]. These inhibitors often utilize the pyridine and piperidine nitrogen atoms for hydrogen bonding interactions with the kinase active site.
  • Receptor modulation: Derivatives of 5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride have been explored as modulators of receptors like GPR119 and the CGRP receptor [ [], [] ]. These molecules likely bind to specific sites on the receptor, influencing its activity.
  • Enzyme inhibition: Compounds derived from 5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride have shown activity against enzymes like cholinesterases and LSD1 [ [], [] ]. The specific interactions responsible for inhibition depend on the target enzyme and the overall structure of the inhibitor.
Applications
  • Oncology: Several studies highlight the use of 5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride in developing novel kinase inhibitors targeting key pathways involved in cancer cell growth and proliferation, such as the PI3K/mTOR pathway and AKT signaling [ [], [], [], [], [], [], [], [] ]. These inhibitors hold promise for treating various cancers, including solid tumors, leukemia, and lymphoma.
  • Neurological disorders: Research has explored the potential of 5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride derivatives in treating neurological conditions like Alzheimer's disease and epilepsy [ [], [], [] ]. These derivatives target specific enzymes and receptors involved in neuronal function and neurotransmitter signaling.
  • Infectious diseases: Some studies have investigated the antimicrobial and antifungal activities of compounds incorporating the 5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride scaffold [ [], [], [] ]. These investigations highlight the potential of this scaffold in developing novel antimicrobial agents.
  • Metabolic disorders: Research has explored the use of 5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride in developing GPR119 agonists for treating type 2 diabetes [ [] ]. These agonists aim to improve glucose homeostasis by enhancing glucose-dependent insulin secretion and promoting the release of incretin hormones like GLP-1.

Compound Description: Pexidartinib is a tyrosine kinase inhibitor that exists as a dihydrochloride salt. The crystal structure of its dihydrate form has been determined []. In the solid state, the molecule adopts a protonated form at both the central pyridine nitrogen and the pyridine nitrogen of the pyrrolopyridine group. Pexidartinib interacts with neighboring water molecules and chloride ions through N–H···O and N–H···Cl interactions, respectively.

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Compound Description: This compound, designated as (+)-23 in the source material, acts as a soluble guanylate cyclase (sGC) activator []. Specifically designed for topical ocular delivery, it aims to treat glaucoma by restoring the ability of oxidized sGC to produce cGMP. (+)-23 effectively lowers intraocular pressure in a cynomolgus model, leading to its selection for clinical evaluation.

4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Compound Description: This compound is characterized by its two pyridine rings, which are non-coplanar with a dihedral angle of 84.44° []. The crystal structure reveals C–H⋯N interactions leading to the formation of molecular chains along a twofold screw axis.

ML3403 ({4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine)

Compound Description: ML3403, a pyridinyl imidazole derivative, acts as a potent p38 mitogen-activated protein kinase (MAPK) inhibitor []. Its primary metabolic transformation involves sulfoxidation to yield ML3603 and its M-sulfone. Further metabolic pathways include oxidative removal of the phenylethyl group, pyridine N-oxidation, and hydroxylation reactions.

Compound Description: This compound serves as a precursor for synthesizing two heterocyclic compounds: N-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride (II) and 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione (III) [].

N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

Compound Description: This compound, a 1,3,4-oxadiazole derivative, is synthesized using a CoII-catalyzed method []. Its crystal structure reveals a unique symmetric N⋯H+⋯N unit.

3-(Benzo(d)oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine Derivatives

Compound Description: This series of compounds exhibits potent inhibitory activity against G-protein-coupled receptor kinases 2 and 5 (GRK2 and 5) []. Structural modifications, particularly the introduction of substituents on the phenyl ring of the benzoxazole scaffold, significantly influence their inhibitory potency.

5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

Compound Description: Compound 2a is a pyrimidin-4-amine fungicide that exhibits high efficacy against various fungi []. While showing superior fungicidal activity to commercial counterparts like diflumetorim, it unfortunately also exhibits high toxicity to rats.

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: HNPC-A9229 stands out as a highly potent fungicide, outperforming commercial options such as diflumetorim, tebuconazole, flusilazole, and isopyrazam []. Importantly, it exhibits lower toxicity in rats compared to its predecessor, compound 2a.

4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626)

Compound Description: PQR626 is a potent and selective mTOR inhibitor with excellent brain penetration and oral bioavailability []. It demonstrated efficacy in a mouse model of tuberous sclerosis complex (TSC), reducing mortality associated with Tsc1 gene inactivation in glia.

(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530)

Compound Description: PQR530 is a potent, orally bioavailable, and brain-penetrable dual inhibitor of class I PI3K and mTOR kinase []. Its excellent selectivity profile against a wide panel of kinases, coupled with its good oral bioavailability and brain penetration, led to its selection as a clinical candidate for oncology.

5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

Compound Description: BMS-903452 is an antidiabetic clinical candidate targeting GPR119, a G protein-coupled receptor primarily found in pancreatic β-cells and enteroendocrine cells []. Its dual mechanism of action involves stimulating glucose-dependent insulin release in the pancreas and promoting GLP-1 secretion in the gastrointestinal tract.

3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092)

Compound Description: ARQ 092 is an orally bioavailable, selective, and potent allosteric AKT inhibitor []. Its allosteric mode of inhibition was confirmed by co-crystal structure with full-length AKT1. ARQ 092 demonstrated high potency against AKT isoforms and inhibited tumor growth in a human xenograft mouse model.

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

Compound Description: This molecule, NPPA, has been investigated as a potential template for designing drugs against Chronic Myelogenous Leukemia (CML) [, ]. It exhibits promising inhibitory activity against CML-related kinases, and its interactions with the active pocket of these kinases have been studied through molecular docking.

4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

Compound Description: This compound functions as a reversible inhibitor of lysine-specific demethylase 1 (LSD1) []. Its binding mode to LSD1 has been elucidated through crystallography, revealing key interactions with the catalytic center, including a hydrogen bond between its cyano group and Lys661 of LSD1.

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: MBA236 acts as a dual inhibitor targeting both cholinesterase and monoamine oxidase []. It was developed based on a previously identified dual inhibitor and optimized using QSAR predictions.

5-(4-Morpholino-7,8-dihydro-5H-thiopyrano(4,3-d)pyrimidin-2-yl)pyridin-2-amine

Compound Description: This compound serves as a crucial intermediate in the synthesis of thiopyrano(4,3-d)pyrimidine derivatives [], a class of compounds with potential as small-molecule inhibitors.

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound is a dual inhibitor targeting both anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) []. It has potential applications in treating various cancers, including non-small cell lung cancer (NSCLC) and brain metastases.

5-(1,3-benzoxazol-2-yl)-4-(pyridin-4-yl)pyrimidin-2-amine

Compound Description: This compound acts as a casein kinase 1 delta (CK1δ) inhibitor []. It has potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Analogues

Compound Description: This series of oxadiazole analogues has been synthesized and evaluated for their antiproliferative and antimicrobial activities []. Some compounds within this series exhibit promising anticancer activity, particularly against non-small cell lung cancer (NSCLC).

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist []. Developed using structure-based drug design, it shows favorable pharmacological properties, including high potency, selectivity, metabolic stability, solubility, and a reduced potential for hepatotoxicity.

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor with pulmonary vasodilator properties []. It effectively reduces pulmonary arterial pressure and attenuates monocrotaline-induced pulmonary hypertension in rats.

6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine

Compound Description: This molecule features a central benzene ring connected to two bromine-substituted pyridine rings and a thiophene ring fused with a dioxane moiety []. Its conformation is characterized by specific dihedral angles between these ring systems.

N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide

Compound Description: This compound functions as an upregulator of the low-density lipoprotein (LDL) receptor []. Efficient synthetic methods for its preparation have been developed, focusing on optimizing the yield and minimizing the formation of byproducts.

5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine

Compound Description: This compound is a potent inhibitor of the IKur current, exhibiting selectivity over hERG, Na, and Ca channels []. It demonstrates acceptable preclinical pharmacokinetics but was found to have unacceptable brain penetration.

5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide (25)

Compound Description: Compound 25 represents a lead compound in a series of selective IKur inhibitors developed for the potential treatment of atrial fibrillation []. Its structure incorporates a pyridine-3-sulfonamide moiety to reduce brain penetration while maintaining desirable potency and selectivity for IKur.

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine Derivatives

Compound Description: This series of compounds has been investigated for their antiproliferative activity against breast cancer cells []. The study identified two promising compounds (5a and 5c) within this series, which displayed significant cytotoxic activity against MCF-7 breast cancer cells and induced cell cycle arrest at the EGFR phase, indicating apoptotic cell death.

5-(5-(tributylstannyl)benzofuran-2-yl)pyridin-2-amine

Compound Description: This compound is designed as a potential amyloid imaging agent and has been radioiodinated for evaluation []. Pyridine derivatives like this compound often exhibit diverse pharmacological properties, and the benzofuran moiety may offer advantageous binding properties to amyloid plaques.

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)

Compound Description: PQR309 (also known as bimiralisib) is a potent, brain-penetrant, orally bioavailable pan-class I PI3K inhibitor with additional inhibitory activity against mTOR kinase at higher concentrations []. Due to its favorable pharmacological properties and safety profile, it has been selected as a clinical candidate for oncology and is currently undergoing phase II clinical trials for advanced solid tumors and refractory lymphoma.

5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620)

Compound Description: PQR620 is a potent and selective mTORC1/2 inhibitor with significant brain penetration []. It exhibits antitumor effects both in vitro and in vivo and shows promise for treating CNS disorders due to its favorable brain/plasma distribution ratio.

Properties

CAS Number

2094312-75-9

Product Name

5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

IUPAC Name

5-piperidin-4-ylpyridin-2-amine;dihydrochloride

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.17

InChI

InChI=1S/C10H15N3.2ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2,(H2,11,13);2*1H

InChI Key

OIMVVUZVDGHFSU-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CN=C(C=C2)N.Cl.Cl

Canonical SMILES

C1CNCCC1C2=CN=C(C=C2)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.